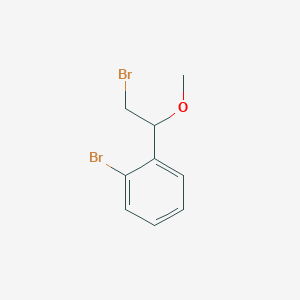
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-methoxyethyl) group. This compound is used primarily in research and development settings and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of 2-(1-methoxyethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromo groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include hydrogenated derivatives.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-(2-bromo-1-methoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo groups act as electrophiles, facilitating reactions with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but lacks the additional bromo group on the methoxyethyl side chain.
2-Bromo-1-methoxyethane: Similar functional groups but different overall structure.
2-Bromoethyl methyl ether: Similar functional groups but different overall structure.
Uniqueness
1-Bromo-2-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both bromo and methoxyethyl groups on the benzene ring, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3 |
InChI Key |
MPHKWWLRWNZRGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


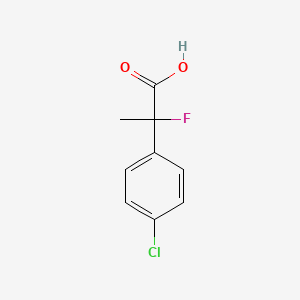
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)

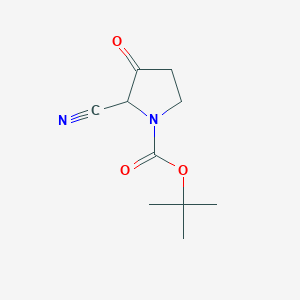
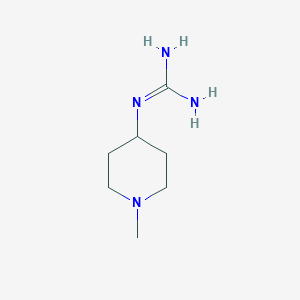
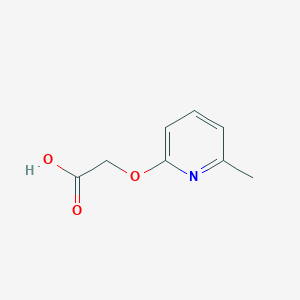
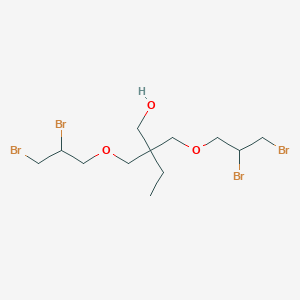

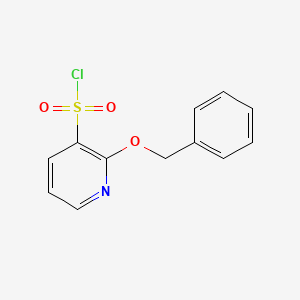
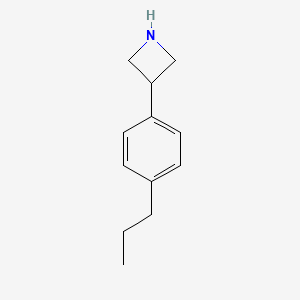

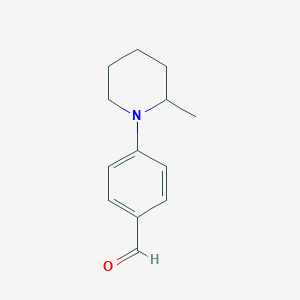
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

